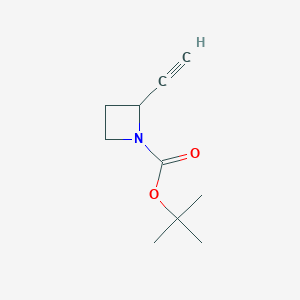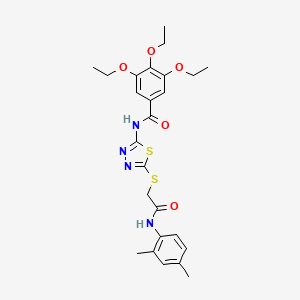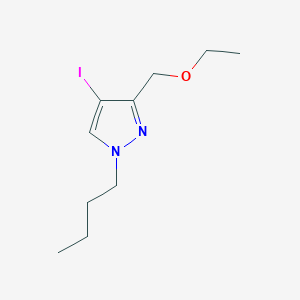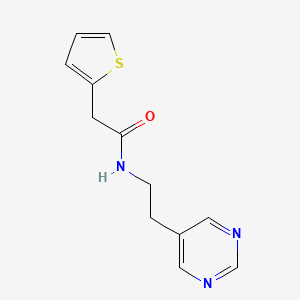![molecular formula C16H16ClN5O3 B2410616 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide CAS No. 1021031-15-1](/img/structure/B2410616.png)
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . It also contains a 2-chlorophenyl group and a 2-methoxyacetamide group attached to the core structure.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The compound is relevant in the synthesis of various heterocyclic compounds. For instance, in the study of pyridazine derivatives, similar compounds are utilized for synthesizing different heterocycles, demonstrating the versatility of these compounds in creating diverse chemical structures with potential pharmaceutical applications (Deeb, Hassaneen, & Kotb, 2005).
Antiproliferative Activity
Compounds with a similar structure have been shown to have antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, which are structurally similar, revealed significant herbicidal activity. This indicates potential agricultural applications, particularly in weed control (Moran, 2003).
Structure and Properties Analysis
Studies also focus on understanding the structure, properties, and interactions of such compounds. For example, a research paper detailed the synthesis, structure analysis, and energy frameworks of a compound closely related to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide, providing insights into its chemical behavior and potential applications (Sallam et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways
Pharmacokinetics
Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects
Propiedades
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVILGMZSHSJCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)


![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
